
Unii-VT3A7NA96K
Übersicht
Beschreibung
SJ-733: (+)-SJ733 or SJ000557733 ) is an anti-malarial compound that specifically targets the parasite responsible for malaria, Plasmodium falciparum. It acts by inhibiting a cation-transporting ATPase called ATP4 , which plays a crucial role in maintaining low intracellular sodium levels within the parasite .
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
Research has demonstrated that (+)-SJ733 exhibits high potency against various stages of the P. falciparum life cycle. Its effective concentration for inhibiting growth is approximately 10–60 nM, making it comparable to existing antimalarials like artesunate . In vivo studies have shown that it can clear parasites as effectively as traditional treatments while maintaining a favorable safety profile .
Resistance Management
One notable feature of (+)-SJ733 is its ability to suppress the emergence of drug-resistant strains. The mutations conferring resistance to this compound carry a high fitness cost for the parasites, which slows down the selection process for highly resistant mutants. This characteristic is crucial for developing sustainable antimalarial therapies .
Phase 1 Trials
Phase 1a/b clinical trials have been conducted to assess the safety, tolerability, and pharmacokinetics of (+)-SJ733 in humans. Results indicated that the compound is well tolerated at doses up to 600 mg, with no serious adverse effects reported. The pharmacokinetic profile shows that maximum plasma concentrations are achieved within one hour of administration, supporting its potential for rapid action against malaria .
Pharmacoboost Approaches
Recent studies have explored combining (+)-SJ733 with cobicistat, a CYP3A4 inhibitor, to enhance drug exposure and efficacy. This combination therapy has shown promising results in increasing parasite clearance rates significantly compared to standard dosing regimens .
Case Studies and Research Findings
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Der Syntheseweg zu SJ-733 umfasst mehrere Schritte, ausgehend von leicht verfügbaren Vorläufern. Leider sind spezifische Details zum Syntheseweg in der Literatur nicht allgemein zugänglich. Forscher haben die Synthese wahrscheinlich optimiert, um eine hohe Reinheit und Ausbeute zu erreichen.
Industrielle Produktionsmethoden: Bislang wird SJ-733 hauptsächlich für Forschungszwecke eingesetzt, und seine industriellen Produktionsmethoden sind noch nicht etabliert. Angesichts seines Potenzials als antimalaria-Arzneimittelkandidat könnten in Zukunft weitere Entwicklungen und Skalierungen erfolgen.
Analyse Chemischer Reaktionen
Arten von Reaktionen: SJ-733 durchläuft keine umfangreichen chemischen Transformationen innerhalb des Parasiten. Es interagiert mit ATP4, stört das Natriumgleichgewicht des Parasiten und führt letztendlich zu seinem Tod.
Häufige Reagenzien und Bedingungen: Die genauen Reagenzien und Bedingungen, die an den Wechselwirkungen von SJ-733 mit ATP4 beteiligt sind, bleiben geheim. Forscher haben diese Parameter wahrscheinlich optimiert, um die Wirksamkeit zu verbessern und Nebenwirkungen zu minimieren.
Hauptprodukte: Das primäre "Produkt" der Wirkung von SJ-733 ist die Störung der ATP4-Funktion, die das Überleben des Parasiten beeinflusst. Während dieses Prozesses werden keine anderen wichtigen chemischen Produkte gebildet.
Wirkmechanismus
SJ-733’s mechanism involves inhibiting ATP4, which leads to an imbalance in intracellular sodium levels. This disruption affects the parasite’s osmotic regulation, ultimately causing its death.
Vergleich Mit ähnlichen Verbindungen
Biologische Aktivität
(+)-SJ733, an innovative antimalarial compound, has emerged as a promising candidate in the fight against malaria, particularly due to its unique mechanism of action and favorable pharmacological properties. This article delves into the biological activity of (+)-SJ733, focusing on its efficacy against Plasmodium falciparum, its pharmacokinetics, safety profile, and the implications for future malaria treatment strategies.
(+)-SJ733 primarily targets the Plasmodium falciparum ATP4 (PfATP4), a cation-transporting ATPase critical for maintaining sodium homeostasis within the parasite. By inhibiting PfATP4, (+)-SJ733 disrupts the intracellular sodium balance, leading to significant physiological changes in infected erythrocytes. This disruption results in increased membrane rigidity and externalization of phosphatidylserine, triggering a process known as eryptosis , or suicidal erythrocyte death. Consequently, this enhances the clearance of infected cells by the host's immune system .
Efficacy and Pharmacodynamics
Clinical studies have demonstrated that (+)-SJ733 exhibits rapid antiparasitic effects. In vitro assays showed that treatment with (+)-SJ733 led to complete growth arrest of P. falciparum within 24 hours, while total parasite clearance was achieved within 96 hours . In vivo studies indicated that the compound acts significantly faster in animal models compared to in vitro settings, suggesting enhanced efficacy in a live host environment .
Table 1: Summary of In Vitro and In Vivo Efficacy
Parameter | In Vitro Results | In Vivo Results |
---|---|---|
Time to Growth Arrest | 24 hours | 6 hours |
Time to Complete Clearance | 96 hours | 48 hours |
Minimum Inhibitory Concentration (MIC) | ~200 nM | Achieved with therapeutic doses |
Clinical Trials and Safety Profile
Several clinical trials have been conducted to assess the safety, tolerability, and pharmacokinetics of (+)-SJ733. Phase 1 trials established that SJ733 is well tolerated at various doses with no serious adverse events reported. Phase 2a trials further evaluated its efficacy in adult patients with uncomplicated malaria caused by either P. falciparum or P. vivax.
Table 2: Overview of Clinical Trials for (+)-SJ733
Trial Phase | Objective | Key Findings |
---|---|---|
Phase 1a | Safety and pharmacokinetics | Well tolerated; no serious AEs |
Phase 1b | Antimalarial activity in induced malaria model | Effective parasite clearance observed |
Phase 2a | Efficacy in adults with uncomplicated malaria | Demonstrated significant reduction in parasitemia |
The pharmacokinetic analysis showed that SJ733 has a favorable profile with high oral bioavailability and moderate drug clearance rates. The addition of cobicistat as a pharmacokinetic booster significantly increased SJ733 exposure, enhancing its potential for curing malaria .
Resistance Profile
Resistance development is a critical concern in malaria treatment. While some pfatp4 mutant strains showed reduced sensitivity to (+)-SJ733, resistance emerged slowly during in vivo selection, indicating that the compound maintains a relatively low potential for resistance development compared to existing antimalarials . This characteristic is crucial for its future use as it suggests a sustainable treatment option against malaria.
Future Directions
The ongoing research into (+)-SJ733 focuses on optimizing dosing regimens and exploring combination therapies to enhance its efficacy further. The promising results from current clinical trials support continued investment into this compound as a viable option for malaria eradication efforts.
Eigenschaften
IUPAC Name |
(3S,4S)-N-(3-cyano-4-fluorophenyl)-1-oxo-3-pyridin-3-yl-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F4N4O2/c25-19-8-7-16(10-15(19)11-29)31-22(33)20-17-5-1-2-6-18(17)23(34)32(13-24(26,27)28)21(20)14-4-3-9-30-12-14/h1-10,12,20-21H,13H2,(H,31,33)/t20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCPFWKTFZAOTO-LEWJYISDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(N(C2=O)CC(F)(F)F)C3=CN=CC=C3)C(=O)NC4=CC(=C(C=C4)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@@H]([C@H](N(C2=O)CC(F)(F)F)C3=CN=CC=C3)C(=O)NC4=CC(=C(C=C4)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1424799-20-1 | |
Record name | SJ-733 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1424799201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SJ-733 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12659 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (3S,4S)-N-(3-cyano-4-fluorophenyl)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SJ-733 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT3A7NA96K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.